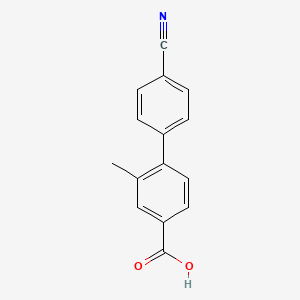

4-(4-Cyanophenyl)-3-methylbenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Contemporary Organic and Materials Science

Benzoic acid and its derivatives are a cornerstone of modern organic chemistry and materials science. ajgreenchem.comresearchgate.net The versatility of the benzoic acid scaffold, characterized by a carboxylic acid group attached to a benzene (B151609) ring, allows for a vast array of substitutions, leading to compounds with tailored electronic, physical, and biological properties. These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and liquid crystals. ajgreenchem.comresearchgate.net The introduction of various functional groups onto the phenyl ring can significantly alter the molecule's polarity, reactivity, and intermolecular interactions, making them ideal building blocks for designing materials with specific functions. For instance, the incorporation of cyano (-CN) and methyl (-CH₃) groups, as seen in 4-(4-Cyanophenyl)-3-methylbenzoic acid, can induce liquid crystalline behavior and modify the compound's solubility and thermal stability.

Foundational Research Contributions Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are well-studied in the context of biphenyl (B1667301) carboxylic acids and cyanobiphenyls. The synthesis of such biaryl compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.com This powerful synthetic method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. In the case of this compound, a plausible synthetic route would involve the Suzuki coupling of a boronic acid derivative of 3-methylbenzoic acid with a halogenated 4-cyanobenzene, or the coupling of 4-bromobenzonitrile (B114466) with 3-methyl-4-(dihydroxyboryl)benzoic acid. The resulting compound is a key intermediate for the synthesis of more complex molecules, particularly in the field of liquid crystals and advanced polymers.

Scope, Objectives, and Methodological Framework of the Research Outline

The scope of this article is to provide a comprehensive scientific overview of this compound, based on established principles of organic chemistry and materials science, and by drawing analogies from closely related compounds. The primary objectives are to:

Detail the molecular and structural characteristics of the compound.

Outline its key chemical properties, including spectroscopic and thermal data, by comparison with analogous structures.

Discuss its potential applications in advanced materials, particularly in the synthesis of liquid crystals.

The methodological framework involves a thorough review of existing literature on benzoic acid derivatives, cyanobiphenyls, and relevant synthetic methodologies. Due to the limited direct experimental data on the target compound, this article will present a theoretical and comparative analysis to predict its properties and potential.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBUPMFVBWRALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627361 | |

| Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503859-41-4 | |

| Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Cyanophenyl 3 Methylbenzoic Acid

Retrosynthetic Analysis and Established Synthetic Routes to 4-(4-Cyanophenyl)-3-methylbenzoic acid

Retrosynthetic analysis of this compound identifies the central carbon-carbon bond between the two phenyl rings as the key disconnection point. This suggests that modern cross-coupling reactions are the most efficient forward synthetic strategy. The primary precursors are substituted benzene (B151609) rings that can be readily joined.

Precursor Utilization Strategies (e.g., from 4-Bromo-3-methylbenzoic acid, 4-Amino-3-methylbenzoic acid)

Synthesis from 4-Bromo-3-methylbenzoic acid: A prevalent and direct route to the target compound involves the use of 4-bromo-3-methylbenzoic acid as a key precursor. This approach leverages the well-established Suzuki-Miyaura cross-coupling reaction. pku.edu.cn In this strategy, the bromine atom on the benzoic acid derivative serves as an electrophilic partner for a nucleophilic organoboron reagent.

The general reaction is as follows:

4-bromo-3-methylbenzoic acid is coupled with 4-cyanophenylboronic acid.

The reaction is catalyzed by a palladium(0) complex.

A base is required to facilitate the transmetalation step.

Synthesis from 4-Amino-3-methylbenzoic acid: An alternative synthetic pathway can be envisioned starting from 4-amino-3-methylbenzoic acid. This route typically involves a Sandmeyer reaction, a versatile method for converting primary aryl amines into a variety of functional groups via a diazonium salt intermediate. scirp.orgscirp.org

A plausible sequence would be:

Diazotization of the amino group on 4-amino-3-methylbenzoic acid using sodium nitrite (B80452) in an acidic medium (e.g., HCl, H2SO4) at low temperatures to form a diazonium salt.

Subsequent reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide, to install the cyano group, yielding 4-cyano-3-methylbenzoic acid. scirp.org

This intermediate would then require a second step, such as a Suzuki coupling with a suitable phenylating agent, to form the final biaryl structure. However, a more direct approach would be to first convert the amino group to a halide (e.g., bromide via a Sandmeyer reaction) to generate 4-bromo-3-methylbenzoic acid, which then proceeds as described above. scirp.org

Application of Modern Cross-Coupling Reactions and Catalytic Approaches

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing this compound and its analogs. mt.commusechem.com This palladium-catalyzed reaction forms the C-C bond between an organohalide and an organoboron compound. libretexts.org For the synthesis of the title compound, the reaction couples 4-bromo-3-methylbenzoic acid with 4-cyanophenylboronic acid.

Key components and typical conditions for this transformation are summarized in the table below.

| Component | Example/Role | Reference |

|---|---|---|

| Aryl Halide | 4-Bromo-3-methylbenzoic acid | pku.edu.cn |

| Boronic Acid/Ester | 4-Cyanophenylboronic acid | organic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | pku.edu.cnyonedalabs.com |

| Ligand | Triphenylphosphine (PPh₃), Tri(cyclohexyl)phosphine (PCy₃) | organic-chemistry.org |

| Base | K₂CO₃, Na₂CO₃, KOH | researchgate.netrsc.org |

| Solvent | Toluene, Dioxane, Ethanol/Water mixtures | pku.edu.cnarkat-usa.org |

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups (including the carboxylic acid and cyano moieties), and the commercial availability of the necessary reagents. mt.com Ligand-free systems using heterogeneous catalysts like Pd/C have also been developed to simplify product purification and catalyst recycling. pku.edu.cn

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a library of derivatives for various applications. These modifications can target the carboxylic acid group or the aromatic rings.

Modifications at the Carboxylic Acid Moiety for Esterification and Amidation

Esterification: The carboxylic acid group is readily converted into an ester. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edumasterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed. chegg.com

Alternative methods for esterification that avoid strong acids include:

Reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt.

Use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid is a fundamental transformation in medicinal chemistry. Direct reaction with an amine is generally inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are typically employed to activate the carboxylic acid.

| Coupling Reagent | Abbreviation | Byproduct | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) | chemistrysteps.comnih.gov |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (precipitate) | libretexts.orgchemistrysteps.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA | lookchemmall.com |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | - | Pyridazinone derivative | lookchemmall.com |

These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these reagents to suppress side reactions and improve yields. nih.gov

Substituent Introduction and Manipulation on the Phenyl and Cyanophenyl Rings

Further functionalization of the aromatic rings of this compound is challenging due to the presence of two deactivating groups: the carboxylic acid (-COOH) and the cyano (-CN) group. Both groups are meta-directing for electrophilic aromatic substitution.

On the methylbenzoic acid ring: The carboxylic acid group strongly deactivates the ring towards electrophilic attack. Any substitution would be directed to the position meta to the carboxyl group and ortho to the methyl group. The presence of the bulky cyanophenyl group would also provide significant steric hindrance.

On the cyanophenyl ring: The cyano group is also strongly deactivating and meta-directing. Electrophilic substitution would occur at the positions meta to the cyano group.

Due to these electronic and steric factors, introducing new substituents via classical electrophilic aromatic substitution (e.g., nitration, halogenation) would require harsh conditions and likely lead to low yields and mixtures of products. More advanced strategies, such as directed ortho-metalation, might be required for selective functionalization, though this would likely involve protecting the acidic carboxylic acid proton first.

Investigation of Reaction Mechanisms and Kinetic Profiles of Synthetic Pathways

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes.

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is widely accepted and involves three main steps: musechem.comlibretexts.org

Transmetalation: The organic group from the organoboron species (the 4-cyanophenyl group) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. yonedalabs.com

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

Kinetic studies have shown that the reaction is typically first-order with respect to the aryl halide and the palladium catalyst. researchgate.netmdpi.com The choice of base can significantly impact the reaction rate by influencing the transmetalation step. acs.org

Mechanism of Fischer Esterification: The acid-catalyzed esterification proceeds through a series of reversible protonation and nucleophilic attack steps. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a base (e.g., water or another alcohol molecule) to yield the final ester and regenerate the acid catalyst. tcu.eduyoutube.com

Mechanism of Amidation using Coupling Reagents: When using a carbodiimide (B86325) reagent like DCC or EDC, the mechanism involves the activation of the carboxylic acid. chemistrysteps.com

The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate effectively has a good leaving group attached to the carbonyl carbon.

The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

This attack forms a tetrahedral intermediate which collapses to yield the amide and a stable urea byproduct (e.g., dicyclohexylurea). youtube.com

Advanced Spectroscopic and Structural Characterization of 4 4 Cyanophenyl 3 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-(4-Cyanophenyl)-3-methylbenzoic acid, providing unambiguous evidence of its carbon skeleton and the spatial relationships between atoms.

The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to each unique chemical environment within the molecule. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group—leading to a characteristic dispersion of signals.

The ¹H NMR spectrum is expected to show signals for seven aromatic protons, one carboxylic acid proton, and three methyl protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ > 12 ppm) due to strong hydrogen bonding. The aromatic region (δ 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The methyl group protons would appear as a sharp singlet in the upfield region (δ ~2.4 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show signals for all 15 carbon atoms, though symmetry may lead to overlapping signals for the cyanophenyl ring carbons. Key diagnostic signals include the carboxylic carbon (δ ~168 ppm), the cyano carbon (δ ~118 ppm), and the methyl carbon (δ ~21 ppm). The aromatic carbons resonate in the region of δ 110-145 ppm, with the quaternary carbons (those directly attached to other non-hydrogen atoms) being particularly informative for structural confirmation.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | > 13.0 | Broad Singlet |

| Aromatic H | 7.50 - 8.20 | Multiplet |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C OOH | ~167.8 |

| Aromatic C -COOH | ~131.0 |

| Aromatic C -CH₃ | ~139.0 |

| Aromatic C -H (benzoic acid ring) | 128.0 - 134.0 |

| Aromatic C -C (ipso) | ~144.0 |

| Aromatic C -CN | ~112.0 |

| Aromatic C -H (cyanophenyl ring) | 129.0 - 133.0 |

| C N | ~118.5 |

| C H₃ | ~21.3 |

While 1D NMR provides essential chemical shift information, 2D NMR techniques are crucial for the definitive assignment of these signals and for confirming the connectivity between the different parts of the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would clearly show the correlations between adjacent aromatic protons on the 3-methylbenzoic acid ring and separately, the correlations between protons on the 4-cyanophenyl ring. This helps in assigning specific protons within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, simplifying the assignment of the complex aromatic region in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include:

The correlation between the methyl protons and the adjacent aromatic carbons (including the two quaternary carbons C-3 and C-4 of the benzoic acid ring), confirming the position of the methyl group.

Correlations from the aromatic protons to the quaternary carbons, including the carboxylic and cyano carbons.

The key correlation across the central C-C bond, for instance, from the ortho-protons of one ring to the ipso-carbon of the other ring, which unambiguously confirms the biphenyl (B1667301) linkage.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Intermolecular Interaction Analysis

FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a molecular fingerprint and offering deep insights into the functional groups present and the nature of intermolecular forces, such as hydrogen bonding.

The vibrational spectra of this compound are dominated by the characteristic bands of its functional groups.

Carboxylic Acid Group: The most prominent feature is the O-H stretching vibration, which appears as a very broad and intense band in the FTIR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a classic indicator of strong hydrogen bonding. The C=O stretching vibration gives rise to a very strong, sharp band around 1705-1725 cm⁻¹ in the FTIR spectrum. rasayanjournal.co.in The C-O stretch and O-H in-plane bend are coupled and appear in the 1200-1450 cm⁻¹ region.

Cyano Group: The C≡N triple bond stretch is a highly characteristic and reliable band. It appears as a sharp, intense peak in both FTIR and Raman spectra in the range of 2230-2240 cm⁻¹. rasayanjournal.co.in Its position is relatively insensitive to the rest of the molecule but provides clear evidence of the nitrile functionality.

Aromatic Rings: The C-H stretching vibrations of the aromatic rings are observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the rings produce a series of characteristic bands in the 1400-1620 cm⁻¹ region.

Methyl Group: The aliphatic C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2980 | Medium to Weak |

| C≡N Stretch | Cyano Group | 2230 - 2240 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid | 1705 - 1725 | Very Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1400 - 1620 | Medium to Strong |

Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. For this compound, the carboxylic acid moiety is the primary site for such interactions. In the solid state and in non-polar solvents, carboxylic acids typically form stable, centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds. nih.gov

This dimerization has distinct spectroscopic consequences:

O-H Stretching Band: The frequency of the O-H stretch is significantly lowered and the band becomes extremely broad, as noted above. This is the most definitive spectroscopic evidence for strong hydrogen bonding.

C=O Stretching Band: The formation of the hydrogen bond slightly weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift) compared to what would be observed for a free, monomeric carboxylic acid.

By comparing the spectra in different phases (e.g., solid state vs. dilute solution in a polar, hydrogen-bond-disrupting solvent like DMSO), the extent of molecular association can be probed. The sharpening of the O-H band and a shift in the C=O band to higher frequency in a polar solvent would indicate the disruption of the dimer structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Charge Transfer Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule, revealing details about its conjugated π-system and potential for intramolecular charge transfer (ICT).

The primary chromophore in this compound is the substituted biphenyl system. The π-electrons are delocalized across both aromatic rings, and the electronic properties are modulated by the substituents. The molecule possesses an electron-withdrawing group (CN) on one end and a group with both inductive and resonance effects (COOH) on the other, attached to a methylated ring.

The UV-Visible absorption spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated biphenyl system. The presence of the cyano and carboxylic acid groups extends the conjugation and can lead to a redshift of the absorption maximum (λ_max) compared to unsubstituted biphenyl.

Given the presence of electron-donating (methyl) and electron-withdrawing (cyano, carboxyl) groups at opposite ends of the conjugated system, there is a potential for intramolecular charge transfer (ICT) upon photoexcitation. In an ICT state, there is a net movement of electron density from the donor part of the molecule to the acceptor part. Such characteristics can be probed by studying the absorption and emission spectra in solvents of varying polarity (solvatochromism). A significant red-shift in the emission spectrum with increasing solvent polarity is a strong indicator of a more polar excited state, consistent with ICT. The molecule is expected to be fluorescent, with an emission spectrum that is Stokes-shifted (appears at a longer wavelength) relative to its absorption spectrum. researchgate.netresearchgate.net

UV-Vis Spectroscopic Signatures and Their Correlation with Electronic Transitions

The electronic absorption spectrum of this compound, like other aromatic carboxylic acids, is characterized by distinct absorption bands in the ultraviolet (UV) region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The principal electronic transitions observed are of the π → π* type, which are characteristic of the conjugated π-electron system of the biphenyl core.

The structure of this compound features two key chromophores: the benzoic acid moiety and the cyanophenyl group, which together form a conjugated biphenyl system. The UV-Vis spectrum is expected to show strong absorptions corresponding to these π → π* transitions. In related benzoic acid derivatives, distinct absorption bands, often labeled A and B, are observed. researchgate.net The presence of substituents on the benzene (B151609) rings, such as the methyl (-CH₃) and cyano (-CN) groups, influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

Substituents can cause a bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) effect. For ortho-substituted benzoic acids, a red shift is commonly observed. researchgate.net The extended conjugation provided by the biphenyl system in this compound is expected to result in a significant bathochromic shift compared to simple benzoic acid, moving the primary absorption bands to longer wavelengths. The cyano group, acting as an electron-withdrawing group, and the methyl group, an electron-donating group, further modulate the electronic structure and the energy of the π → π* transitions.

A weaker absorption band, corresponding to an n → π* transition, may also be present. This transition involves the promotion of a non-bonding electron from one of the oxygen atoms of the carboxylic acid group to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| π → π | 230 - 280 | > 10,000 | High-intensity absorption arising from the conjugated biphenyl π-system. Responsible for the primary absorption bands. |

| n → π | > 280 | < 2,000 | Low-intensity absorption involving non-bonding electrons on the carboxylic oxygen atoms. May be obscured by the stronger π → π* bands. |

Laser-Induced Fluorescence and Dispersed Fluorescence Studies for Excited-State Dynamics

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to probe the electronic structure and dynamics of molecules in their excited states. edinst.com For a molecule like this compound, which possesses a fluorescent cyanobiphenyl moiety, LIF can provide detailed insights into the processes that occur following photoexcitation. When excited with a laser at a wavelength corresponding to one of its absorption bands, the molecule is promoted to an excited electronic state. From this state, it can relax back to the ground state by emitting a photon, a process known as fluorescence.

The study of cyanophenylalanine derivatives, which are structurally related to the cyanobiphenyl core of the target molecule, reveals that these chromophores possess useful intrinsic photophysical properties. rsc.org Their fluorescence quantum yields are comparable to those of naturally occurring fluorophores like tryptophan. The emission profiles are sensitive to the local solvent environment, which can be attributed to factors like hydrogen bonding and solvent polarity. rsc.org

Dispersed fluorescence spectroscopy involves analyzing the wavelengths of the emitted fluorescent light. The resulting spectrum provides information about the vibrational energy levels of the ground electronic state. A key parameter derived from fluorescence studies is the Stokes shift—the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states.

The excited-state dynamics of this compound would be governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative processes can include internal conversion, intersystem crossing to a triplet state, and solvent relaxation. Time-resolved fluorescence measurements, using pulsed lasers, can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This lifetime is a critical parameter for understanding the efficiency of competing decay processes.

| Photophysical Parameter | Typical Value for Cyanobiphenyls | Significance |

|---|---|---|

| Excitation Wavelength (λ_ex) | ~280 nm | Corresponds to the π → π* absorption band. |

| Emission Wavelength (λ_em) | > 300 nm | Fluorescence occurs at a lower energy (longer wavelength) than absorption. |

| Quantum Yield (Φ_F) | 0.1 - 0.5 | Represents the efficiency of the fluorescence process. Highly solvent-dependent. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Indicates the rate of excited-state decay. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the determination of a precise molecular formula. For this compound, the expected molecular formula is C₁₅H₁₁NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides detailed structural information through the analysis of fragmentation patterns. When the molecule is ionized, the resulting molecular ion ([M]⁺˙) is energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of benzoic acid and its derivatives is well-documented. docbrown.info Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This results in the formation of an acylium ion ([M-17]⁺). For benzoic acid, this yields the benzoyl cation at m/z 105, which is often the base peak. docbrown.info

Loss of a carboxyl group (•COOH): This involves the cleavage of the bond between the aromatic ring and the carboxylic acid, resulting in an [M-45]⁺ ion.

Decarboxylation (loss of CO₂): Under certain ionization conditions, such as electrospray ionization (ESI) in negative mode, the loss of carbon dioxide from the deprotonated molecule ([M-H]⁻) is a characteristic fragmentation. nih.gov

For this compound, the fragmentation pattern would be a composite of the pathways characteristic of the methylbenzoic acid moiety and the cyanobiphenyl system. The presence of the methyl group and the second phenyl ring will influence the stability of the fragment ions and may open up additional fragmentation channels.

| Parameter | Expected Value for C₁₅H₁₁NO₂ | Significance |

|---|---|---|

| Nominal Mass | 237 | Integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 237.0790 | Precise mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Confirmed by HRMS. |

| [M-OH]⁺ Fragment (m/z) | 220.0813 | Loss of hydroxyl radical (•OH), forming a stable acylium ion. |

| [M-COOH]⁺ Fragment (m/z) | 192.0813 | Loss of the entire carboxyl group (•COOH). |

| [C₇H₆N]⁺ Fragment (m/z) | 102.0500 | Fragment corresponding to the cyanophenyl moiety. |

Crystallography, Polymorphism, and Supramolecular Chemistry of 4 4 Cyanophenyl 3 Methylbenzoic Acid

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about molecular geometry, conformation, and intermolecular interactions in the crystal lattice. Although a specific SCXRD study for 4-(4-Cyanophenyl)-3-methylbenzoic acid is not available, we can analyze the crystal structure of 3-methylbenzoic acid to illustrate the type of information that would be obtained from such a study.

The molecular geometry and conformation of this compound in the solid state would be influenced by the interplay of steric and electronic effects of its substituent groups. The biphenyl (B1667301) moiety is generally not planar, with a dihedral angle between the two phenyl rings that is dependent on the crystal packing forces and the nature of the substituents.

In a related compound, 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37 (15)° from the plane of the benzene (B151609) ring. nih.gov For this compound, a similar twist of the carboxylic acid group relative to its attached phenyl ring would be expected. The torsional angle between the two phenyl rings of the biphenyl core is a key conformational feature. This angle is a result of a balance between the conjugative effects that favor planarity and the steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation. The presence of the methyl group at the 3-position is likely to introduce some steric strain that could influence the preferred torsional angle in the crystal lattice.

The crystallographic data for a compound provides fundamental information about its crystal structure. This includes the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (the symmetry of the crystal), and the contents of the asymmetric unit (the smallest part of the unit cell from which the entire crystal can be generated by symmetry operations).

For illustrative purposes, the crystallographic data for a redetermination of the structure of 3-methylbenzoic acid is presented in the table below. researchgate.net This study revealed that the asymmetric unit contains two crystallographically independent molecules which form dimers. researchgate.net A similar dimeric association via hydrogen bonding of the carboxylic acid groups would be highly probable for this compound.

| Parameter | Value for 3-methylbenzoic acid researchgate.net |

|---|---|

| Chemical Formula | C₈H₈O₂ |

| Molecular Weight | 136.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3693 (9) |

| b (Å) | 8.1844 (7) |

| c (Å) | 16.4715 (17) |

| β (°) | 92.836 (9) |

| Volume (ų) | 1396.2 (2) |

| Z | 8 |

| Temperature (K) | 123 |

Polymorphism and Pseudopolymorphism of this compound and Related Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to the phenomenon where different crystal types are the result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The study of polymorphism is of great importance in the pharmaceutical and materials science fields as different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability.

While no specific polymorphs of this compound have been reported, related cyanobiphenyl compounds are known to exhibit polymorphic behavior. For instance, 4′-octyloxy-4-biphenylcarbonitrile (8OCB) has been shown to have at least three different metastable crystal polymorphs when crystallized from solution. ossila.com It is plausible that this compound could also exhibit polymorphism, and different crystalline forms might be accessible through crystallization from different solvents or at different temperatures.

The characterization of different polymorphic forms typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), in addition to single-crystal XRD.

The stability of different polymorphs can be temperature-dependent, and one form may convert to another under certain conditions. The study of these interconversion pathways is crucial for selecting the most stable form of a compound for a particular application. For example, in the case of 4-cyano-4′-octyloxybiphenyl, an unstable polymorph was observed to undergo a rapid transition when subjected to very rapid heating. rsc.org Understanding these relationships helps in controlling the crystallization process to obtain the desired polymorph. The relative stability of polymorphs can be determined by constructing a thermodynamic energy/temperature diagram.

Cocrystallization and Supramolecular Synthons Involving this compound

Cocrystallization is a technique used to design new crystalline solids with modified physicochemical properties. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions. The design of cocrystals relies on the principles of supramolecular chemistry and the predictable formation of hydrogen-bonded assemblies known as supramolecular synthons.

The this compound molecule possesses two key functional groups for forming supramolecular synthons: the carboxylic acid group and the cyano group. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms a robust homodimer synthon (R₂²(8) motif) with another carboxylic acid molecule. This is a very common and predictable interaction in the crystal structures of carboxylic acids. nih.gov

The cyano group is a hydrogen bond acceptor and can participate in various intermolecular interactions. In the context of cocrystal formation, the carboxylic acid group of this compound could form heterosynthons with other functional groups, such as amides or pyridines. For example, the acid-pyridine heterosynthon is a well-established and reliable supramolecular synthon in crystal engineering.

Given the functional groups present, this compound would be a prime candidate for forming cocrystals with a variety of coformers, including:

Pyridines: to form the robust acid-pyridine heterosynthon.

Amides: to form acid-amide heterosynthons.

Other carboxylic acids: potentially leading to the formation of mixed carboxylic acid dimers.

The interplay between the strong carboxylic acid homodimer formation and the potential for heterosynthon formation with a coformer would be a key factor in determining the outcome of a cocrystallization experiment.

Rational Design Principles for Cocrystal Formation and Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. hhu.de A primary strategy in this field is the use of cocrystals, which are multi-component crystals formed between an active pharmaceutical ingredient (API) or a target molecule and a benign coformer, held together by non-covalent interactions. The selection of a suitable coformer is a critical step guided by principles of supramolecular chemistry, particularly hydrogen bonding rules.

One of the most effective tools for predicting cocrystal versus salt formation is the ΔpKa rule . This principle states that the difference between the pKa of the protonated base (coformer) and the pKa of the acid (target molecule) can indicate the likelihood of proton transfer. d-nb.info

A ΔpKa < 0 generally suggests that a neutral hydrogen-bonded cocrystal will form. d-nb.info

A ΔpKa > 3 strongly indicates that proton transfer will occur, resulting in the formation of a salt. d-nb.info

The range between 0 and 3 is an ambiguous region where either outcome is possible. d-nb.info

For this compound, potential coformers could include molecules with complementary functional groups like pyridines, amides, or other carboxylic acids. For instance, combining it with a pyridine-based coformer would leverage the predictable and robust O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. d-nb.infonih.govresearchgate.net The design strategy would involve selecting coformers that not only have appropriate pKa values but also possess steric and electronic features that promote desired supramolecular synthons—the fundamental building blocks of a crystal structure.

The table below summarizes key strategies in the rational design of cocrystals applicable to the target molecule.

| Design Strategy | Principle | Application to this compound |

| Supramolecular Synthon Approach | Utilizes robust and predictable non-covalent interactions (e.g., acid-pyridine, acid-amide) to guide assembly. | Selection of coformers like 4,4'-bipyridyl or pyrazinamide (B1679903) to form predictable O-H···N or O-H···O hydrogen bonds. nih.govdoaj.org |

| pKa-Based Selection | Employs the ΔpKa rule to predict whether a cocrystal (no proton transfer) or a salt (proton transfer) will form. d-nb.info | Choosing basic coformers with a pKa value for their conjugate acid that is close to or lower than the pKa of the benzoic acid to favor cocrystal formation. |

| Hansen Solubility Parameters | Matches the solubility parameters of the target compound and coformer to increase the probability of cocrystallization from solution. | Screening for coformers with similar partial solubility parameters (dispersion, polar, and hydrogen bonding) to the target acid. |

| Computational Screening | Uses computational models to predict the stability of potential cocrystal structures and guide experimental efforts. | Calculating lattice energies of hypothetical cocrystals to identify thermodynamically favorable pairings before attempting synthesis. rsc.org |

Elucidation of Primary Hydrogen Bonding Motifs (e.g., Acid-Acid Dimers, Carboxyl-Cyanide Interactions)

The crystal structure of this compound is expected to be dominated by specific, directional hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the cyano group acts as a hydrogen bond acceptor.

Acid-Acid Dimers: Carboxylic acids very commonly form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a recognizable R²₂(8) graph-set motif. nih.govresearchgate.net This homosynthon is one of the most robust and frequently observed interactions in crystal engineering. Studies on numerous substituted benzoic acids, including biphenyl carboxylic acids and methyl-substituted benzoic acids, confirm the prevalence of this dimeric structure. acs.orgnih.gov The O···O distances in these types of hydrogen bonds are typically in the range of 2.6 to 2.7 Å. nih.gov It is highly probable that this compound will form such dimers, which would act as the primary building block for its supramolecular assembly.

Carboxyl-Cyanide Interactions: The nitrile group (-C≡N) is a known hydrogen bond acceptor. In the absence of stronger acceptors, the carboxylic acid proton can form an O-H···N hydrogen bond with the nitrogen of the cyano group. This interaction is a key feature in the crystal structures of compounds like p-cyanobenzoic acid. iucr.org Furthermore, in cocrystals involving cyanopyridines and carboxylic acids, the pyridine nitrogen is the primary acceptor, but the cyano group can participate in weaker, secondary interactions. d-nb.info

Supramolecular Assemblies and Self-Organization Phenomena

The spontaneous organization of molecules into well-defined, ordered structures is a hallmark of supramolecular chemistry. For this compound, this process is driven by the specific recognition information encoded in its functional groups.

Mechanistic Studies of Self-Assembly Processes in Solution and Solid States

Self-assembly is a dynamic process that begins with molecular recognition and proceeds to the formation of a thermodynamically stable, ordered state.

In Solution: In a suitable solvent, molecules of this compound would exist in equilibrium between solvated monomers and small aggregates. The initial and most crucial step is the formation of the most stable non-covalent linkage, which is likely the carboxylic acid dimer. mun.ca Once these primary dimers form, they can act as nucleation sites. Further growth of the assembly occurs as these dimers organize through weaker interactions like π-π stacking and C-H···O contacts. The choice of solvent is critical, as it can compete for hydrogen bonding sites and influence the kinetics and thermodynamics of the assembly process.

In the Solid State: Solid-state self-assembly can be induced by methods such as grinding or thermal annealing. Liquid-assisted grinding, for example, involves adding a small amount of a liquid to facilitate molecular mobility and screening for stable crystalline forms, including cocrystals. This technique can accelerate the transformation from a mixture of starting materials into a new, thermodynamically favored supramolecular structure. The mechanism often involves the formation of transient amorphous phases or less stable polymorphs that eventually convert to the most stable crystalline form.

Formation of Ordered Structures: Chains, Layers, and Three-Dimensional Networks

The specific combination of intermolecular interactions in this compound can give rise to a variety of ordered supramolecular architectures.

Chains (1D): If the O-H···N (carboxyl-cyanide) interaction were to dominate over the acid-acid dimer, molecules could assemble into one-dimensional hydrogen-bonded chains, or catemers. Alternatively, if acid dimers form first, they could link into chains through π-π stacking or other weaker interactions.

Layers (2D): It is common for biphenyl carboxylic acids to form layered structures. nih.gov In the case of the title compound, acid dimers could arrange into sheets or layers. These layers would be held together by π-π stacking between the biphenyl units and C-H···O/N interactions linking adjacent dimers within the plane. The methyl and cyano groups would protrude from the surfaces of these layers, influencing how subsequent layers stack on top of one another.

Three-Dimensional Networks (3D): The interconnection of layers or chains through sufficiently strong and directional non-covalent bonds leads to the formation of a 3D network. For this compound, a 3D architecture would arise from significant intermolecular contacts between the 2D layers, potentially involving interdigitation of the methyl groups or C-H···π interactions that link the layers together into a stable, tightly packed crystal lattice. nih.gov

Influence of Steric and Electronic Effects on Assembly Architecture

The substituents on the biphenyl backbone—the 3-methyl group and the 4-cyano group—exert profound control over the final supramolecular architecture through both steric and electronic effects.

Electronic Effects:

The cyano group is strongly electron-withdrawing. This property increases the acidity of the carboxylic proton, potentially strengthening its hydrogen bonds. It also modifies the electron distribution across the phenyl ring, influencing π-π stacking interactions. researchgate.net

The methyl group is weakly electron-donating. This has a minor electronic effect on the acidity of the carboxyl group compared to the cyano group. quora.com

Steric Effects:

The methyl group at the 3-position (ortho to the carboxylic acid-bearing phenyl ring's point of attachment) introduces significant steric hindrance. This bulkiness can force a twist in the biphenyl core, disrupting coplanarity between the two phenyl rings. This dihedral angle is a critical structural parameter that influences how molecules can pack in a crystal lattice. nih.gov The methyl group can also prevent certain close-packing arrangements while favoring others where it can fit into cavities provided by neighboring molecules. rsc.orgresearchgate.net

The steric hindrance from the ortho-methyl group could also influence the conformation of the carboxylic acid group relative to the phenyl ring, a phenomenon known as the "ortho effect," which can impact acidity and hydrogen bonding patterns. quora.com

The final solid-state structure of this compound is therefore a result of a delicate compromise between forming the strongest possible hydrogen bonds and achieving the most efficient crystal packing, all while accommodating the specific steric and electronic demands of its substituent groups.

Theoretical and Computational Studies of 4 4 Cyanophenyl 3 Methylbenzoic Acid

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

No NBO analysis detailing the intramolecular and intermolecular interactions of 4-(4-Cyanophenyl)-3-methylbenzoic acid has been published.

Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further computational research would be necessary to generate the specific data points required for a comprehensive analysis as outlined.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules. The MEP surface maps the electrostatic potential onto the molecule's electron density surface, typically using a color scale.

In a hypothetical MEP analysis of this compound, different regions would be color-coded to indicate their relative electrostatic potential:

Electrophilic Sites (Electron-Deficient Regions): These areas, typically colored in shades of blue, represent positive electrostatic potential. They are susceptible to attack by nucleophiles (electron-rich species). For this molecule, such regions would be anticipated around the hydrogen atom of the carboxylic acid group (-COOH).

Nucleophilic Sites (Electron-Rich Regions): Indicated by shades of red, these areas have negative electrostatic potential and are prone to interacting with electrophiles (electron-deficient species). The oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group (-CN) would be expected to be the primary nucleophilic sites.

The analysis provides insights into intermolecular interactions, such as hydrogen bonding, and helps predict the molecule's reactivity in chemical reactions.

Table 1: Hypothetical MEP Surface Analysis Summary for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity Site |

| Oxygen atoms (Carboxylic Acid) | Negative (Red) | Nucleophilic |

| Nitrogen atom (Cyano Group) | Negative (Red) | Nucleophilic |

| Hydrogen atom (Carboxylic Acid) | Positive (Blue) | Electrophilic |

Note: This table is illustrative and based on general chemical principles, not on published experimental or computational data for the specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.

For this compound, an MD simulation could reveal:

Conformational Flexibility: The simulation would show the rotation around the single bond connecting the two phenyl rings, indicating the range of dihedral angles accessible at a given temperature. It would also model the flexibility of the carboxylic acid and methyl groups.

Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent or a crystal lattice), MD would track the formation and breaking of intermolecular bonds. A key interaction for this molecule would be the hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of dimers.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which influences its physical properties like solubility and melting point.

Table 2: Potential Parameters for MD Simulation of this compound

| Simulation Parameter | Typical Application/Insight |

| Torsional Angle (Biphenyl) | Determines the planarity and rotational barrier between the phenyl rings. |

| Hydrogen Bond Dynamics | Analyzes the stability and lifetime of dimers formed by carboxylic acid groups. |

| Solvent Accessible Surface Area | Measures the exposure of different parts of the molecule to a solvent. |

Note: This table represents typical parameters that would be analyzed in such a study, not actual results.

Crystal Structure Prediction (CSP) and Polymorph Landscape Mapping for Solid-State Forms

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structures of a molecule from its chemical diagram alone. This process generates a "polymorph landscape," which is a plot of the predicted crystal structures ranked by their lattice energy.

A CSP study for this compound would involve:

Generating a multitude of plausible crystal packing arrangements.

Calculating the lattice energy of each structure using quantum mechanical or force-field methods.

Ranking the structures by energy to identify the most likely observable polymorphs (those with the lowest energy).

The results would help identify potential different crystalline forms (polymorphs) of the compound. Each polymorph can have distinct physical properties, which is of critical importance in fields like pharmaceuticals and materials science. The primary intermolecular interaction expected to govern the crystal packing would be the hydrogen-bonded dimer formation of the carboxylic acid groups.

Table 3: Illustrative Output of a CSP Study for this compound

| Predicted Polymorph | Relative Lattice Energy (kJ/mol) | Key Intermolecular Interactions | Space Group (Hypothetical) |

| Form I | 0 (Most Stable) | Carboxylic acid dimer hydrogen bonds | P-1 |

| Form II | +2.5 | Carboxylic acid dimer hydrogen bonds, different packing | P21/c |

| Form III | +4.8 | Altered hydrogen bonding network | C2/c |

Note: This table is a hypothetical representation of CSP results and does not reflect actual data for the compound.

Applications of 4 4 Cyanophenyl 3 Methylbenzoic Acid in Advanced Materials Science

Development of Liquid Crystalline Materials

The rod-like structure of the 4-(4-Cyanophenyl)-3-methylbenzoic acid moiety is a quintessential feature for the formation of liquid crystalline phases. The biphenyl (B1667301) core provides the necessary rigidity, while the terminal cyano and carboxylic acid groups offer avenues for molecular engineering to fine-tune the mesomorphic properties.

Design and Synthesis of Mesogenic Derivatives Incorporating the this compound Moiety

The synthesis of liquid crystalline materials based on this compound typically involves the esterification of the carboxylic acid group. This reaction allows for the introduction of various terminal groups, often long alkyl or alkoxy chains, which are crucial for inducing and stabilizing liquid crystalline phases. A general synthetic approach involves the reaction of this compound with a selected alcohol or phenol (B47542) in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (B1669883) (DCC).

The design of these derivatives is guided by the principles of molecular engineering for liquid crystals. The choice of the terminal chain length and the nature of the linkage group are critical in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. For instance, longer alkyl chains tend to promote the formation of more ordered smectic phases. The general structure of such a mesogenic derivative can be represented as:

Figure 1: General structure of a mesogenic derivative of this compound.

Advanced Functional Materials

The unique molecular architecture of this compound, featuring a rigid biphenyl core appended with polar cyano and carboxyl functional groups, positions it as a promising building block in the field of advanced functional materials. Its distinct electronic and structural properties are being explored for the development of materials with tailored optical, structural, and mechanical characteristics.

Applications in Supramolecular Assemblies for Non-Linear Optics (NLO)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to creating materials with significant non-linear optical (NLO) properties. The design of such materials often relies on the self-assembly of molecules into non-centrosymmetric structures, a prerequisite for observing second-order NLO phenomena.

The molecular structure of this compound possesses key features that make it an attractive candidate for NLO-active supramolecular assemblies. The molecule combines a strong electron-withdrawing cyano group (-CN) with an electron-donating methyl group (-CH₃) attached to a π-conjugated biphenyl system. This intramolecular charge-transfer characteristic is fundamental to high molecular hyperpolarizability. Furthermore, the carboxylic acid group provides a reliable site for forming predictable and stable hydrogen-bonding networks, which can guide the molecules to assemble into the necessary non-centrosymmetric arrangements. Research into organic molecules has demonstrated that vapor-deposited, monolithic small molecule assemblies can deliver a strong and permanent electro-optic response, making them suitable for integrated silicon photonics. researchgate.net

Table 1: Molecular Features of this compound and Their Relevance to NLO Properties

| Molecular Feature | Role in Non-Linear Optics |

| Cyano Group (-CN) | Acts as a strong electron-withdrawing group, creating a significant dipole moment and enhancing intramolecular charge transfer. |

| Biphenyl Core | Provides a rigid, polarizable π-conjugated system that facilitates electron delocalization, which is crucial for NLO activity. |

| Carboxylic Acid (-COOH) | Promotes self-assembly through predictable hydrogen bonding, aiding in the formation of acentric (non-centrosymmetric) crystal structures. |

| Methyl Group (-CH₃) | Acts as a weak electron-donating group and introduces asymmetry, which can help disrupt centrosymmetric packing arrangements. |

Utilization in the Construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials renowned for their high surface areas, tunable pore sizes, and versatile functionalities. magtech.com.cnnih.gov The selection of organic linkers (or ligands) is critical as it dictates the topology, porosity, and chemical properties of the resulting framework.

In Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters connected by organic ligands through coordination bonds. espublisher.com The carboxylic acid moiety of this compound makes it a suitable candidate to function as an organic linker in MOF synthesis. Carboxylate groups are widely used in MOF chemistry to coordinate with various metal centers. nih.gov While it is a monotopic ligand, its rigid structure can be used to control the dimensionality and terminate framework growth, or it can be incorporated into more complex polytopic linkers. The presence of the cyano group offers an additional functional site within the pores of the MOF, which could be utilized for applications such as selective gas sorption or catalysis. The synthesis of MOFs often involves solvothermal reactions where the metal precursor and organic linker are heated in a solvent. rroij.com

In Covalent Organic Frameworks (COFs): COFs are formed from organic building blocks linked by strong covalent bonds, resulting in highly stable and porous crystalline polymers. semanticscholar.orgresearchgate.net The native structure of this compound is not directly suitable for forming COF networks, which typically require building blocks with at least two reactive sites for polymerization (e.g., boronic acids, aldehydes, or amines). nih.gov However, it can serve as a valuable precursor that can be chemically modified. For instance, the benzoic acid could be converted into an aldehyde or amine, or additional reactive groups could be attached to the phenyl rings, transforming it into a bifunctional or trifunctional monomer ready for COF synthesis. The incorporation of its rigid and polar structure into a COF backbone could impart unique electronic properties and functionalities to the final material. sruc.ac.uk

Table 2: Suitability of this compound as a Building Block in MOFs and COFs

| Framework Type | Role and Suitability | Necessary Functional Groups | Potential Advantages |

| MOFs | Directly applicable as a ligand. | Carboxylic acid group for metal coordination. | The cyano group can functionalize the pore interior, enhancing selectivity. The rigid structure helps control framework geometry. |

| COFs | Applicable after chemical modification. | Requires conversion to or addition of reactive groups (e.g., -B(OH)₂, -CHO, -NH₂). | Incorporation would introduce polarity and rigidity into the COF, potentially benefiting applications in electronics or catalysis. |

Exploration in Molecular Machines and Molecular Devices

A molecular machine is an assembly of molecular components designed to perform machine-like movements in response to an external stimulus, such as light, heat, or chemical energy. nobelprize.orgcmu.edu The design of these nanoscale devices requires components with well-defined structures and predictable interactions.

This compound possesses several attributes that make it a compelling component for the rational design of molecular machines.

Rigid Stator or Rotor Component: The rigid biphenyl backbone is well-suited to act as a stationary part (stator) or a moving part (rotor) within a larger machine architecture. Its defined geometry ensures predictable spatial positioning.

Polar Recognition Site: The highly polar cyano group can function as a "station" in a molecular shuttle, a type of rotaxane where a macrocyclic ring moves between two or more recognition sites along a linear axle. The position of the ring could be controlled by altering the solvent polarity or temperature, which would change the interaction strength with the cyano group.

Attachment Point: The carboxylic acid group serves as a versatile chemical handle. It allows the molecule to be covalently linked to other components, such as axles, rings, or surfaces, through standard ester or amide bond formation, facilitating the assembly of complex molecular systems.

The combination of a rigid frame, a polar functional group, and a reactive handle allows this molecule to be considered as a multifunctional building block in the ongoing quest to build complex and functional molecular machinery.

Table 3: Potential Roles of this compound Moieties in Molecular Machines

| Molecular Moiety | Potential Function in a Molecular Machine | Principle of Operation |

| Biphenyl Core | Rigid structural element (e.g., axle, stator, rotor blade). | Provides structural integrity and predictable geometry for controlled movement. |

| Cyano Group (-CN) | Binding site or "station" for a mobile component. | The strong dipole moment allows for non-covalent interactions that can be switched "on" or "off" by an external stimulus. |

| Carboxylic Acid (-COOH) | Covalent anchor point. | Enables chemical linkage to other molecular components to build a larger, integrated device. |

Future Research Directions and Emerging Trends

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex aromatic compounds like 4-(4-Cyanophenyl)-3-methylbenzoic acid traditionally relies on methods that may involve harsh reagents, toxic solvents, and significant energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability and reduce environmental impact.

Research is moving towards developing more eco-friendly synthetic routes. One promising area is the use of electrochemical methods, which can activate and valorize molecules like CO2 for carboxylation processes. mdpi.com This approach, potentially combined with green solvents like ionic liquids, could reduce the reliance on traditional organometallic reagents and lower the energy requirements of the synthesis. mdpi.com Another avenue involves leveraging biomass-derived starting materials, aligning with the goal of transitioning from petrochemical feedstocks to renewable resources. mdpi.com The development of catalytic systems that operate under milder conditions, use biodegradable reagents, and function in aqueous media is also a key objective. researchgate.net For instance, novel cyanation reactions that avoid toxic reagents and high temperatures are being explored, such as electrolysis in liquid ammonia (B1221849) at room temperature. rsc.org These strategies aim to create a more sustainable life cycle for specialty chemicals.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Emerging Green Approaches |

|---|---|---|

| Starting Materials | Often petroleum-derived | Biomass-derived precursors, CO2 valorization mdpi.commdpi.com |

| Solvents | Organic solvents | Green solvents (e.g., ionic liquids), aqueous media, solvent-free reactions mdpi.comresearchgate.netnih.gov |

| Reagents | Potentially toxic or hazardous (e.g., potassium cyanide) google.com | Biodegradable reagents, electrochemical processes mdpi.comresearchgate.netrsc.org |

| Reaction Conditions | High temperature and pressure | Mild conditions, room temperature researchgate.netrsc.org |

| Byproducts | Potentially harmful waste | Reduced and less hazardous waste |

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation, crystallization, and phase transitions of this compound in real-time is crucial for controlling its properties and optimizing its use in materials. Future research will increasingly rely on advanced in-situ characterization techniques to observe these dynamic processes at multiple scales. jim.org.cn

Classical methods often only analyze the final product, but techniques such as advanced optical and electron microscopy, vibrational spectroscopy, and synchrotron radiation can provide a mechanistic picture of how molecules assemble into crystals. jim.org.cnnih.gov Cryogenic electron microscopy (cryo-EM), for example, has been used to directly image the evolution of organic molecules from amorphous precursors to ordered crystals, revealing nonclassical crystallization pathways. nih.gov The application of such techniques could elucidate the specific role of the methyl and cyano groups in directing the self-assembly and crystallization of this compound. This deeper understanding is fundamental for rationally designing crystalline materials with desired properties. nih.gov Combining these experimental techniques with multi-scale computational simulations will be essential to fully map the crystallization process from the atomic to the macroscopic level. jim.org.cn

Rational Design of Hybrid Materials Incorporating this compound

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the rational design of hybrid materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, with applications in gas storage, catalysis, and drug delivery. researchgate.netnih.gov

The "reticular chemistry" approach allows for the precise design of MOF structures by choosing linkers with specific geometries and functionalities. nih.gov The carboxylic acid group of this compound can coordinate with metal ions, while the cyano group can either be used for post-synthetic modification or to interact with guest molecules within the pores. The methyl group provides steric influence that can be used to fine-tune the framework's topology and pore environment. Researchers can systematically create new MOFs with tailored properties by varying the metal ion and synthesis conditions. rsc.orgrsc.org The development of hybrid materials that integrate this molecule with other components, such as inorganic nanoparticles or polymers, is another promising direction to create multifunctional composites with synergistic properties. nih.govresearchgate.net

Table 2: Potential Applications of Hybrid Materials Based on this compound

| Material Type | Potential Application | Rationale |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas Storage & Separation | Tunable pore size and chemical environment for selective gas adsorption. researchgate.net |

| Catalysis | The framework can host active catalytic sites. nih.gov | |

| Drug Delivery | High porosity allows for loading of therapeutic agents. nih.gov | |

| Organic-Inorganic Composites | Photovoltaics | Creation of ordered nanoscale morphologies for efficient charge separation. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Material Discovery and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science, and its application to compounds like this compound is a significant emerging trend. osti.gov4tu.nl These computational tools can dramatically accelerate the discovery of new materials and the prediction of their properties, reducing the need for time-consuming trial-and-error experimentation. researchgate.net

AI and ML algorithms can be trained on existing materials databases to identify complex relationships between a molecule's structure and its functional properties. osti.govskoltech.ru For instance, graph neural networks are being used to predict the chemical properties of benzoic acid derivatives based on their molecular structure. researchgate.net This approach could be used to screen vast virtual libraries of hypothetical hybrid materials incorporating this compound to identify candidates with optimal characteristics for specific applications, such as a desired bandgap or porosity. researchgate.net Furthermore, ML models can help optimize synthesis conditions for green chemistry protocols, predicting reaction yields and identifying the most sustainable pathways. 4tu.nl This data-driven approach promises to guide experimental efforts more efficiently, leading to the faster development of novel, high-performance materials. skoltech.ru

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.